N-Cyclohexylethanolamine

Overview

Description

N-Cyclohexylethanolamine is an organic compound with the chemical formula C8H17NO. It is a colorless to pale yellow liquid with a characteristic ammonia-like odor. This compound is known for its versatility in various chemical applications, including its use as an intermediate in the production of surfactants, emulsifiers, and composite materials .

Preparation Methods

N-Cyclohexylethanolamine is typically synthesized through the reaction of cyclohexylamine and ethanolamine under basic catalytic conditions. The process involves adding the two raw materials into a reactor, introducing nitrogen, heating to the reaction temperature, and stirring. After the reaction is complete, the product is separated and purified . Industrial production methods follow similar steps but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

N-Cyclohexylethanolamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexylethanolamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including surfactants and emulsifiers.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N-Cyclohexylethanolamine involves its interaction with specific molecular targets and pathways. It can act as a chaperone for newly synthesized proteins, allowing proper folding and function. Additionally, it may interact with cellular receptors, enzymes, and other proteins to exert its effects .

Comparison with Similar Compounds

N-Cyclohexylethanolamine can be compared with other similar compounds, such as:

Cyclohexylamine: Similar in structure but lacks the hydroxyl group.

Ethanolamine: Contains a hydroxyl group but lacks the cyclohexyl group.

N-Methylcyclohexylamine: Similar structure but with a methyl group instead of a hydroxyl group. This compound is unique due to its combination of a cyclohexyl group and a hydroxyl group, which imparts distinct chemical and physical properties.

Biological Activity

N-Cyclohexylethanolamine (CAS 2842-38-8) is an organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, focusing on cytotoxicity, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

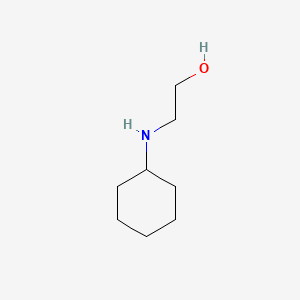

This compound is characterized by a cyclohexyl group attached to an ethanolamine moiety. Its chemical structure can be depicted as follows:

This structure is significant as the cyclohexyl group contributes to the hydrophobic interactions, while the ethanolamine part can engage in hydrogen bonding, influencing its biological activity.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 0.14 |

| This compound | MCF7 (Breast) | 0.38 |

| This compound | HeLa (Cervix) | 2.71 |

These values indicate that this compound and its derivatives possess potent anticancer activity, particularly against lung cancer cells (A549), with an IC50 value as low as 0.14 μM .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and transcription. Inhibition studies revealed that complete inhibition of topoisomerase IIα was achieved at a concentration of 1.5 μM, suggesting a direct interaction between the compound and the enzyme .

Interaction with Biological Macromolecules

This compound has also been studied for its interactions with serum proteins such as human serum albumin (HSA). Binding studies indicate strong interactions, with binding constants in the range of to . This high affinity suggests that the compound may remain bioavailable longer in circulation, enhancing its therapeutic potential.

Case Studies and Applications

Case Study 1: Anticancer Activity in Vivo

In a recent study involving animal models, this compound was administered to evaluate its efficacy against tumor growth. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .

Case Study 2: Host-Guest Chemistry

This compound has been investigated for its ability to form host-guest complexes with cucurbiturils. This interaction was characterized using NMR spectroscopy and isothermal titration calorimetry (ITC), revealing that cyclohexyl moieties can be effectively included within the hydrophobic cavity of cucurbiturils, enhancing solubility and stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Cyclohexylethanolamine (NCyEA) with high purity?

- Methodological Answer : NCyEA synthesis typically involves cyclohexylamine derivatives reacting with ethanolamine under controlled conditions. For characterization, use titration to confirm host-guest interactions (e.g., with cucurbit[8]uril), as cyclohexyl moieties exhibit distinct chemical shifts upon encapsulation . Purity validation should include gas chromatography (GC) or high-performance liquid chromatography (HPLC), referencing protocols from chemical catalogs that specify handling and storage to avoid degradation .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow safety data sheet (SDS) guidelines: use nitrile gloves, protective eyewear, and fume hoods to minimize inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizing agents. Degradation over time may increase hazards; regularly update SDS and dispose of aged stock via certified waste management services .

Q. What experimental protocols ensure reproducibility in studies involving NCyEA?

- Methodological Answer : Document synthesis steps, solvent choices, and purification methods in detail. For host-guest interaction studies, standardize parameters (e.g., concentration, temperature) as in cucurbit[8]uril binding assays . Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental procedures from results and providing raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported host-guest binding affinities of NCyEA be resolved?

- Methodological Answer : Analyze methodological variability, such as differences in solvent polarity, pH, or guest/host ratios. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and compare with NMR-derived association constants. Systematic reviews should follow PRISMA guidelines to assess bias in experimental design, particularly allocation concealment and blinding, which influence data reliability .

Q. What computational models are suitable for predicting NCyEA’s reactivity in supramolecular systems?

- Methodological Answer : Employ density functional theory (DFT) to model cyclohexyl group interactions with host cavities. Validate predictions using experimental data (e.g., NMR chemical shifts) and reference databases like NIST Chemistry WebBook for thermodynamic properties . Cross-check results with molecular dynamics simulations to account for solvent effects and conformational flexibility .

Q. How do impurities in NCyEA impact its application in catalysis or drug delivery systems?

- Methodological Answer : Quantify impurities via GC-MS or LC-MS and correlate their presence with functional outcomes (e.g., reduced binding efficiency). For catalysis, use kinetic studies to compare reaction rates between high-purity (>98%) and technical-grade NCyEA. Report impurities in supplementary materials per journal guidelines to enable replication .

Q. What strategies mitigate bias in meta-analyses of NCyEA’s biological or chemical effects?

- Methodological Answer : Apply Cochrane Handbook criteria: assess risk of bias via allocation concealment, blinding, and attrition rates. For example, trials with inadequate blinding may overestimate efficacy by 17% . Use funnel plots to detect publication bias and include sensitivity analyses to weigh high-quality studies (e.g., those adhering to PRISMA) more heavily .

Q. Data Reporting and Compliance

Q. How should researchers structure supplementary materials for NCyEA studies?

- Methodological Answer : Separate raw NMR spectra, chromatograms, and crystallographic data into numbered files (e.g., SI_01_NMR.pdf) with concise titles (<15 words). Hyperlink these in the main text, ensuring alignment with Beilstein Journal standards. Include metadata (e.g., instrument calibration details) to support reproducibility .

Q. What ethical and regulatory considerations apply to NCyEA research?

- Methodological Answer : NCyEA is for research use only; avoid human or environmental exposure without toxicity profiling. Comply with federal/state regulations (e.g., OSHA) for disposal and cite SDS documentation for hazard mitigation. Acknowledge funding sources and third-party contributions explicitly in the "Acknowledgments" section .

Properties

IUPAC Name |

2-(cyclohexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMZJAQENFQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182633 | |

| Record name | Ethanol, 2-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-38-8 | |

| Record name | 2-(Cyclohexylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexylaminoethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F723W4Z785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.